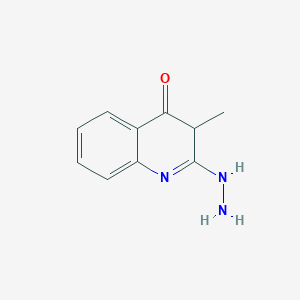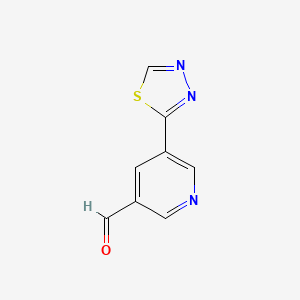![molecular formula C12H10N2 B11907494 1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
1-Methyl-1H-naphtho[1,2-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which combines a naphthalene ring with an imidazole ring, makes it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include substituted imidazoles, naphthoquinones, and various functionalized derivatives that can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-naphtho[1,2-D]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Research is ongoing into its potential as an antitumor agent due to its selective cytotoxicity towards cancer cells.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-naphtho[1,2-D]imidazole involves its interaction with molecular targets in cells. For example, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular pathways and induce apoptosis. The exact molecular targets and pathways are still under investigation, but the compound’s ability to act as a fluorescent probe suggests it interacts with specific cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with different reactivity and applications.
Naphtho[1,2-D]imidazole: Lacks the methyl group, which can affect its chemical properties and biological activity.
1H-Benzo[d]imidazole: Another heterocyclic compound with a different ring structure and set of applications.
Uniqueness
1-Methyl-1H-naphtho[1,2-D]imidazole is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its selective cytotoxicity towards cancer cells make it a compound of significant interest in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
InChI-Schlüssel |
IHEWXDLSOBDOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)


![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)






